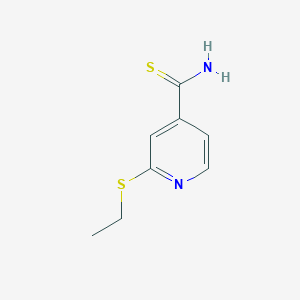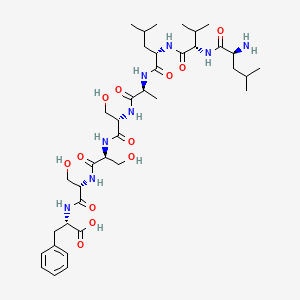
L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-fenilalanina es un péptido sintético compuesto por nueve aminoácidos: leucina, valina, leucina, alanina, serina, serina, serina y fenilalanina. Los péptidos como este a menudo se utilizan en la investigación científica debido a su capacidad para imitar procesos biológicos naturales y sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-fenilalanina típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:
Carga de Resina: El primer aminoácido, L-fenilalanina, se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido para permitir la adición del siguiente aminoácido.
Acoplamiento: El siguiente aminoácido, L-serina, se activa y se acopla a la cadena peptídica en crecimiento.
Repetición: Los pasos 2 y 3 se repiten para cada aminoácido subsiguiente (L-serina, L-serina, L-serina, L-alanina, L-leucina, L-valina y L-leucina).
Escisión: El péptido completado se escinde de la resina y se purifica.
Métodos de Producción Industrial
En un entorno industrial, la producción de péptidos como L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-fenilalanina puede implicar SPPS a gran escala o síntesis de péptidos en fase líquida (LPPS). Estos métodos están optimizados para un alto rendimiento y pureza, a menudo utilizando sintetizadores automatizados y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de Reacciones
L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-fenilalanina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Los residuos de serina se pueden oxidar para formar derivados de serina.
Reducción: Las reacciones de reducción pueden modificar la estructura y la función del péptido.
Sustitución: Los residuos de aminoácidos se pueden sustituir para crear análogos con diferentes propiedades.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.
Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxibenzotriazol (HOBt).
Productos Principales
Oxidación: Derivados de serina oxidados.
Reducción: Formas de péptidos reducidos.
Sustitución: Análogos de péptidos con secuencias de aminoácidos modificadas.
Aplicaciones Científicas De Investigación
L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-fenilalanina tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como un péptido modelo para estudiar la síntesis y reacciones de péptidos.
Biología: Investigado por su papel en los procesos celulares y las interacciones de proteínas.
Medicina: Posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y sistemas de administración de fármacos.
Industria: Utilizado en el desarrollo de materiales basados en péptidos y aplicaciones biotecnológicas.
Mecanismo De Acción
El mecanismo de acción de L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-fenilalanina involucra su interacción con objetivos moleculares y vías específicas. El péptido puede unirse a receptores o enzimas, modulando su actividad e influyendo en los procesos celulares. El mecanismo exacto depende de la aplicación específica y el contexto en el que se utiliza el péptido.
Comparación Con Compuestos Similares
Compuestos Similares
- L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-tirosina
- L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-triptófano
- L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-treonina
Unicidad
L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-fenilalanina es única debido a su secuencia específica de aminoácidos, que confiere propiedades estructurales y funcionales distintas.
Propiedades
Número CAS |
197970-36-8 |
|---|---|
Fórmula molecular |
C38H62N8O12 |
Peso molecular |
822.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C38H62N8O12/c1-19(2)13-24(39)32(51)46-30(21(5)6)37(56)41-25(14-20(3)4)33(52)40-22(7)31(50)43-27(16-47)35(54)45-29(18-49)36(55)44-28(17-48)34(53)42-26(38(57)58)15-23-11-9-8-10-12-23/h8-12,19-22,24-30,47-49H,13-18,39H2,1-7H3,(H,40,52)(H,41,56)(H,42,53)(H,43,50)(H,44,55)(H,45,54)(H,46,51)(H,57,58)/t22-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
YYPBNDBJKVBXJL-IUKVLHSWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
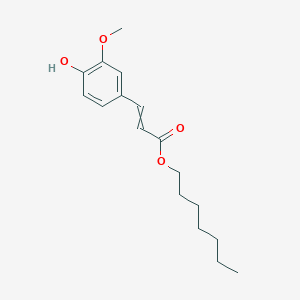
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
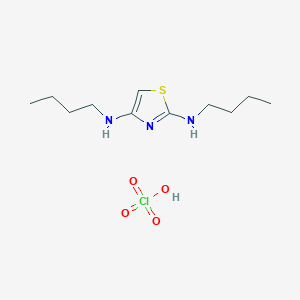
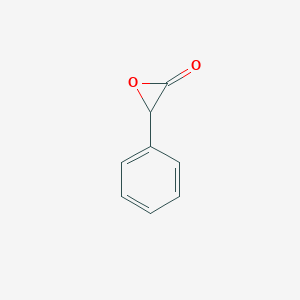
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)

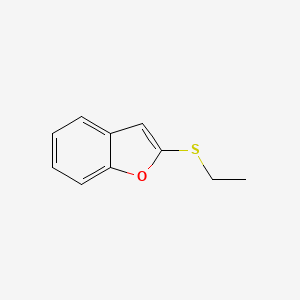
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

